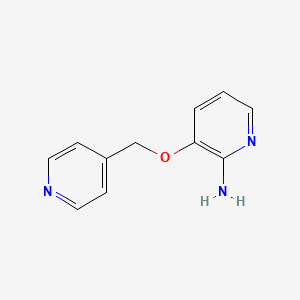

3-(Pyridin-4-ylmethoxy)pyridin-2-amine

説明

Structure

2D Structure

特性

IUPAC Name |

3-(pyridin-4-ylmethoxy)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c12-11-10(2-1-5-14-11)15-8-9-3-6-13-7-4-9/h1-7H,8H2,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFQHCARUUPPPKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)OCC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96428-83-0 | |

| Record name | 3-(pyridin-4-ylmethoxy)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Nucleophilic Substitution Using 4-Nitrophenol Derivatives and 2-(Chloromethyl)pyridine

A common approach involves the reaction of 4-nitrophenol derivatives with 2-(chloromethyl)pyridine derivatives under basic conditions to form 2-[(4-nitrophenoxy)methyl]pyridine intermediates, which are then further transformed to the target compound.

- Procedure : The commercially available 4-nitrophenol (0.1 mol) is reacted with 2-(chloromethyl)pyridine derivatives (0.1 mol) in ethanol, with the addition of 3 mol/L NaOH solution (100 mL) at room temperature. The mixture is stirred for approximately 3 hours.

- Workup : After reaction completion (monitored by TLC), ethanol is removed under vacuum. The residue is diluted with water, filtered, and dried to yield the intermediate product, which can be used directly in subsequent steps without purification.

- Yield : For example, 4-(3-methoxypropoxy)-3-methyl-2-[(4-nitrophenoxy)methyl]pyridine was obtained with a 90.5% yield as a white solid.

This method efficiently forms the methoxy linkage between the pyridine rings, setting the stage for amino group introduction.

Amination via Palladium-Catalyzed Cross-Coupling Reactions

The introduction of the amino group at the 2-position of the pyridine ring can be achieved through palladium-catalyzed amination reactions such as Buchwald–Hartwig amination.

- Key Steps :

- Starting from halogenated pyridine intermediates (e.g., 2-iodo-4-chloropyridine derivatives), a chemoselective Suzuki–Miyaura cross-coupling is performed to install aryl groups.

- Subsequent Buchwald–Hartwig amination with appropriate amines introduces the amino substituent.

- Catalysts and Ligands : Pd(OAc)2 with ligands such as RuPhos or XantPhos are commonly used.

- Challenges : Protection of hydroxyl groups and pyridine nitrogen is often necessary to prevent side reactions and improve yields. For example, trimethylsilylethoxymethyl (SEM) protection has been employed.

- Yields : Amination of phenyl and methoxy derivatives yielded aminated products with isolated yields of 74–76%.

This method allows precise control over substitution patterns and is suitable for complex molecule synthesis.

Comparative Data Table of Preparation Methods

The preparation of this compound involves multi-step synthetic routes combining nucleophilic substitution to form the methoxy linkage and palladium-catalyzed amination for amino group installation. The nucleophilic substitution of 4-nitrophenol with chloromethylpyridine derivatives provides a high-yielding intermediate, while Buchwald–Hartwig amination offers selective introduction of the amino substituent under controlled conditions. Emerging methods such as N-aminopyridinium salt-mediated alkylation expand the toolbox for related amine synthesis. Optimization of reaction conditions, including protection strategies and catalyst selection, is critical for efficient synthesis.

This synthesis area remains active, with ongoing research focused on improving yields, selectivity, and operational simplicity.

化学反応の分析

Types of Reactions

3-(Pyridin-4-ylmethoxy)pyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of reduced amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

Substitution: Various nucleophiles such as thiols, amines, or halides; reactions are conducted in polar aprotic solvents like DMF or DMSO at elevated temperatures.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Reduced amine derivatives.

Substitution: Substituted pyridine derivatives with different functional groups replacing the methoxy group.

科学的研究の応用

3-(Pyridin-4-ylmethoxy)pyridin-2-amine has several scientific research applications:

作用機序

The mechanism of action of 3-(Pyridin-4-ylmethoxy)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and leading to various biological effects. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .

類似化合物との比較

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their substituents:

| Compound Name | Substituent at Position 3 | Substituent at Position 2 | Key Features |

|---|---|---|---|

| 3-(Pyridin-4-ylmethoxy)pyridin-2-amine | Pyridin-4-ylmethoxy | NH₂ | Bifunctional pyridine, high polarity |

| 3-(Benzyloxy)pyridin-2-amine (3BPA) | Benzyloxy | NH₂ | Aromatic benzyl group, lower polarity |

| TAC5-a (3-((4-aminobenzyl)oxy)pyridin-2-amine) | 4-Aminobenzyloxy | NH₂ | Electron-rich benzyl, enhanced H-bonding |

| 3-Methoxy-6-methylpyridin-2-amine | Methoxy, 6-methyl | NH₂ | Compact substituent, steric hindrance |

| 3-(2-Methanesulfonylethoxy)pyridin-2-amine | Methanesulfonylethoxy | NH₂ | Polar sulfonyl group, improved solubility |

Structural Insights :

- The pyridin-4-ylmethoxy group in the target compound introduces a secondary pyridine ring, enabling π-π stacking and additional hydrogen-bonding interactions compared to benzyloxy or methoxy substituents .

- 3BPA (3-(benzyloxy)pyridin-2-amine) lacks the pyridine ring in its substituent, reducing polarity but retaining aromatic interactions .

- Sulfonylethoxy derivatives (e.g., 3-(2-methanesulfonylethoxy)pyridin-2-amine) exhibit enhanced solubility due to the sulfonyl group, which may improve pharmacokinetics .

Key Differences :

Activity Insights :

Physical and Quantum Chemical Properties

- 3BPA : DFT calculations at 300–1200 K reveal conformational flexibility and stable charge distribution, critical for drug-like behavior .

- Target Compound : Predicted to have higher dipole moment and polar surface area than 3BPA due to the additional pyridine ring, enhancing aqueous solubility .

- 3-Methoxy-6-methylpyridin-2-amine : Lower molecular weight (178.2 g/mol) and reduced steric bulk compared to the target compound (MW 216.3 g/mol for sulfonylethoxy analog) .

生物活性

3-(Pyridin-4-ylmethoxy)pyridin-2-amine is a compound characterized by its dual pyridine structure, which enhances its potential for interacting with various biological targets. This compound has garnered interest in medicinal chemistry due to its promising biological activities, including antimicrobial and antitumor properties. The structural features of this compound allow it to act as an enzyme inhibitor and modulate multiple signaling pathways, which is crucial for therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The compound's ability to inhibit bacterial growth has been demonstrated through various assays, suggesting its potential use in treating infections caused by resistant strains of bacteria.

Antitumor Activity

The compound also shows promise as an antitumor agent. Studies have evaluated its antiproliferative effects against various cancer cell lines, revealing a notable capacity to inhibit cell growth. The mechanism of action appears to involve the modulation of cancer-related signaling pathways, particularly those associated with the retinoid X receptor alpha (RXRα), which plays a critical role in cancer development.

Structure-Activity Relationship (SAR)

Understanding the relationship between the structure of this compound and its biological activity is essential for optimizing its pharmacological properties. The presence of the methoxy group and the dual pyridine rings contributes significantly to its interaction with biological targets.

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Dual pyridine rings | Antimicrobial, Antitumor |

| 2-Amino-pyridine | Single pyridine ring | Moderate antibacterial activity |

| 4-Methoxypyridine | Methoxy group on a single pyridine ring | Antimicrobial properties |

| N-(Pyridin-2-yl)amide | Amide group linked to a pyridine | Enzyme inhibition |

Study on Antitumor Activity

A study conducted on various derivatives of pyridine-based compounds highlighted the antitumor efficacy of this compound. The compound was tested against human cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer) using the MTT assay method. The results indicated that this compound exhibited significant antiproliferative activity, with IC50 values comparable to established chemotherapeutic agents.

Mechanistic Studies

Molecular docking studies have been employed to elucidate the binding affinity of this compound towards specific enzymes and receptors involved in tumorigenesis. These studies suggest that the compound binds effectively to the active sites of these targets, potentially inhibiting their function and leading to decreased tumor cell viability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。